molecular formula C27H52N2O6S B12837751 Dicyclohexylamine hemi((R)-2-hydroxy-3-sulfopropanoate)

Dicyclohexylamine hemi((R)-2-hydroxy-3-sulfopropanoate)

Cat. No.: B12837751
M. Wt: 532.8 g/mol
InChI Key: TUPKFVOXIJZUIT-VAGRMJETSA-N
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Description

Dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) is a complex organic compound that combines dicyclohexylamine with a hemi salt of ®-2-hydroxy-3-sulfopropanoate. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, known for its applications in various chemical processes . The compound is notable for its stability and solubility properties, making it useful in a range of industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylamine can be synthesized through several methods:

Industrial Production Methods

Industrial production of dicyclohexylamine typically involves the catalytic hydrogenation of aniline, as it is efficient and scalable. The use of supported noble metal catalysts, such as those based on niobic acid or tantalic acid, can improve yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives.

Mechanism of Action

The mechanism of action of dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylamine hemi(®-2-hydroxy-3-sulfopropanoate) is unique due to its combination of dicyclohexylamine with a hemi salt of ®-2-hydroxy-3-sulfopropanoate, providing enhanced stability and solubility. This makes it particularly valuable in applications requiring these properties.

Properties

Molecular Formula

C27H52N2O6S

Molecular Weight

532.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-hydroxy-3-sulfopropanoic acid

InChI

InChI=1S/2C12H23N.C3H6O6S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;4-2(3(5)6)1-10(7,8)9/h2*11-13H,1-10H2;2,4H,1H2,(H,5,6)(H,7,8,9)/t;;2-/m..0/s1

InChI Key

TUPKFVOXIJZUIT-VAGRMJETSA-N

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.C([C@@H](C(=O)O)O)S(=O)(=O)O

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)O)S(=O)(=O)O

Origin of Product

United States

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